molecular formula C14H21FN2 B14899350 1-(1-Ethylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine

1-(1-Ethylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine

Cat. No.: B14899350
M. Wt: 236.33 g/mol
InChI Key: VJTLIVYGFLVWLF-UHFFFAOYSA-N
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Description

1-(1-Ethylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring, an ethyl group, and a fluorobenzyl moiety

Preparation Methods

The synthesis of 1-(1-Ethylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using an appropriate alkyl halide.

    Attachment of the Fluorobenzyl Moiety: The final step involves the nucleophilic substitution reaction where the fluorobenzyl group is attached to the nitrogen atom of the pyrrolidine ring.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(1-Ethylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Ethylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(1-Ethylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(1-Ethylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine can be compared with other similar compounds, such as:

    1-(1-Methylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine: This compound has a methyl group instead of an ethyl group, which may result in different chemical properties and biological activities.

    1-(1-Ethylpyrrolidin-3-yl)-N-(2-chlorobenzyl)methanamine:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H21FN2

Molecular Weight

236.33 g/mol

IUPAC Name

1-(1-ethylpyrrolidin-3-yl)-N-[(2-fluorophenyl)methyl]methanamine

InChI

InChI=1S/C14H21FN2/c1-2-17-8-7-12(11-17)9-16-10-13-5-3-4-6-14(13)15/h3-6,12,16H,2,7-11H2,1H3

InChI Key

VJTLIVYGFLVWLF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C1)CNCC2=CC=CC=C2F

Origin of Product

United States

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